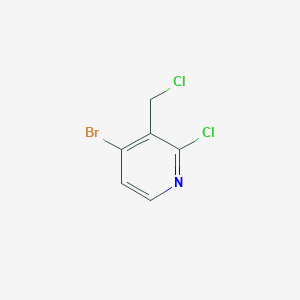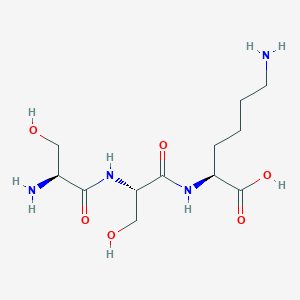
L-Seryl-L-seryl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-seryl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-serine, and L-lysine. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
L-Seryl-L-seryl-L-lysine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, L-lysine can be produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum . The resulting L-lysine can then be coupled with L-serine through chemical or enzymatic methods to form the tripeptide.
化学反应分析
Types of Reactions
L-Seryl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-serine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups in L-serine can lead to the formation of serine aldehyde or serine carboxylic acid .
科学研究应用
L-Seryl-L-seryl-L-lysine has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and enzyme activity.
Medicine: Studied for its potential therapeutic effects, such as in the development of peptide-based drugs.
Industry: Used in the production of bioactive peptides and as a component in various biochemical assays .
作用机制
The mechanism of action of L-Seryl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it can be incorporated into proteins during translation, affecting protein structure and function. The compound may also interact with enzymes, influencing their activity and stability .
相似化合物的比较
Similar Compounds
L-Seryl-L-lysine: A dipeptide composed of L-serine and L-lysine.
L-Seryl-L-seryl-L-serine: A tripeptide composed of three L-serine residues.
L-lysyl-L-serine: A dipeptide composed of L-lysine and L-serine
Uniqueness
L-Seryl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of two L-serine residues and one L-lysine residue allows it to participate in unique interactions and reactions compared to other similar peptides .
属性
CAS 编号 |
352276-62-1 |
|---|---|
分子式 |
C12H24N4O6 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1 |
InChI 键 |
OZPDGESCTGGNAD-CIUDSAMLSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
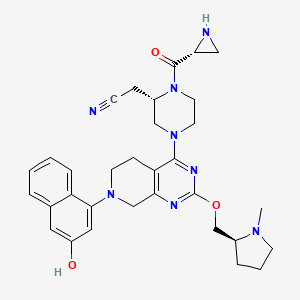
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
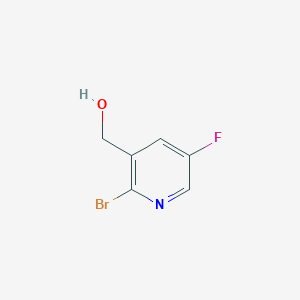

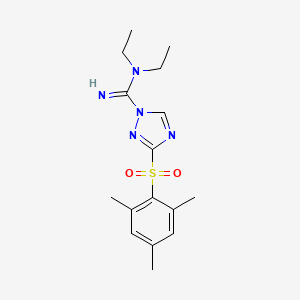

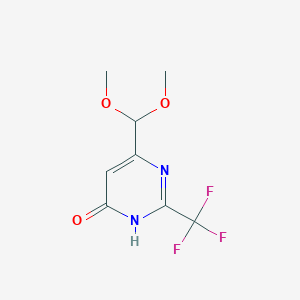
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
